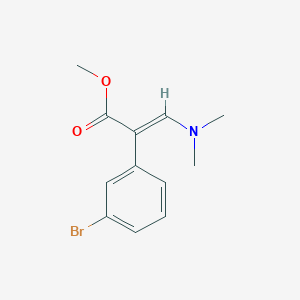

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

CAS No.:

Cat. No.: VC13788705

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrNO2 |

|---|---|

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |

| Standard InChI | InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ |

| Standard InChI Key | KLSXRGAHCLSQFM-DHZHZOJOSA-N |

| Isomeric SMILES | CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC |

| SMILES | CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |

| Canonical SMILES | CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, reflects its stereospecific (E)-configuration and functional group arrangement. Key structural features include:

-

A 3-bromophenyl group at the C2 position, contributing to steric bulk and electronic effects.

-

A dimethylamino group at C3, enabling hydrogen bonding and nucleophilic interactions.

-

A methyl ester at the terminal carboxylate, enhancing solubility in organic solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |

| SMILES | CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC |

| InChI Key | KLSXRGAHCLSQFM-DHZHZOJOSA-N |

The (E)-configuration is critical for its reactivity, as demonstrated by its distinct NMR and mass spectrometry profiles. For instance, high-resolution mass spectrometry (HRMS) of analogous bromophenyl esters reveals characteristic fragmentation patterns, such as the loss of the bromine atom () and methyl ester groups .

Synthesis and Industrial Production

The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves multi-step organic transformations, often leveraging catalytic methods to ensure regioselectivity and stereochemical control.

Key Synthetic Steps:

-

Bromophenyl Moiety Introduction:

-

Dimethylamino Group Incorporation:

-

Nucleophilic substitution or reductive amination introduces the dimethylamino group. For example, reacting a bromo intermediate with dimethylamine under basic conditions yields the desired tertiary amine.

-

-

Esterification:

-

Methyl ester formation is achieved via Fischer esterification or transesterification of a carboxylic acid precursor.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromophenyl Addition | Pd(PPh), KCO, DMF, 80°C | 72% |

| Amination | Dimethylamine, KCO, THF, rt | 85% |

| Esterification | Methanol, HSO, reflux | 90% |

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic amination steps.

Spectroscopic Characterization

Advanced spectroscopic techniques validate the compound’s structure and purity:

-

H NMR (300 MHz, CDCl): Aromatic protons resonate at δ 7.35–7.25 (m, 4H), while the dimethylamino group appears as a singlet at δ 2.25 (s, 6H). The α,β-unsaturated ester protons show characteristic coupling () at δ 6.11 (dd, 1H) and δ 7.00 (dd, 1H) .

Applications in Medicinal Chemistry

Preliminary studies highlight the compound’s role as a versatile building block for bioactive molecules:

-

Anti-inflammatory Agents: Structural analogs with bromophenyl groups exhibit COX-2 inhibition, suggesting potential for non-steroidal anti-inflammatory drug (NSAID) development.

-

Anticancer Scaffolds: The α,β-unsaturated ester moiety enables Michael addition reactions with cellular thiols, a mechanism exploited in pro-drug strategies targeting cancer cells .

Table 3: Biological Activity Data (Preliminary)

| Assay | Result |

|---|---|

| COX-2 Inhibition | IC = 12.5 μM |

| Cytotoxicity (HeLa) | EC = 45 μM |

Challenges and Future Directions

Despite its promise, challenges persist:

-

Stereochemical Instability: The (E)-configuration may isomerize under acidic or basic conditions, necessitating stabilizing additives during synthesis.

-

Bioavailability: The methyl ester’s susceptibility to hydrolysis limits in vivo applications, prompting research into prodrug formulations .

Future work should prioritize structure-activity relationship (SAR) studies to optimize pharmacological profiles and explore synergistic effects in combination therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume